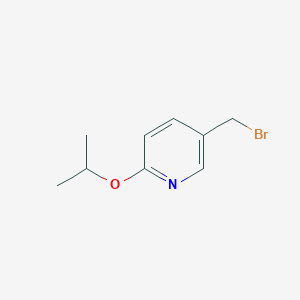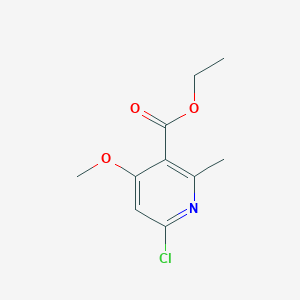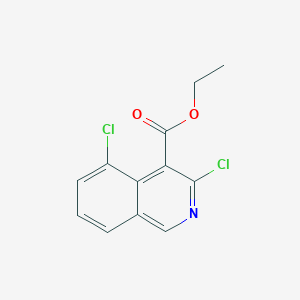
3-Bromo-4-chloro-5-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-hydroxybenzamide is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and hydroxyl functional groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-hydroxybenzamide typically involves multi-step reactions starting from benzene derivatives One common method includes the bromination and chlorination of hydroxybenzamide under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-chloro-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-chloro-5-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
3-Bromo-4-chloro-5-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amide.
3-Bromo-4-chloro-5-hydroxybenzyl alcohol: Features a hydroxyl group attached to the benzyl position.
Uniqueness
3-Bromo-4-chloro-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H5BrClNO2 |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
3-bromo-4-chloro-5-hydroxybenzamide |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12) |
InChI-Schlüssel |
SHYNKLXXIDECGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)Cl)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
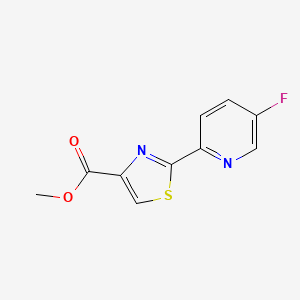
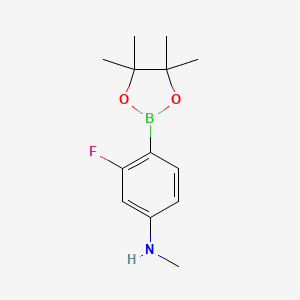



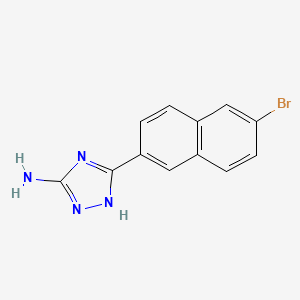
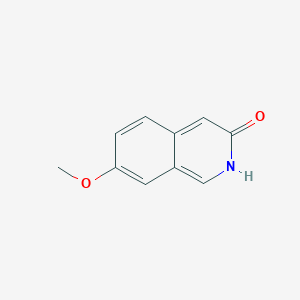
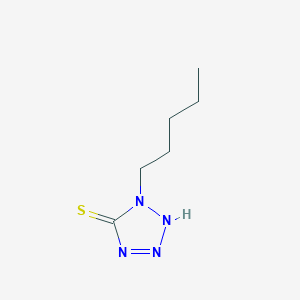

![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
